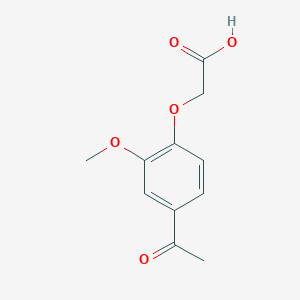

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

Description

Historical Development and Contemporary Significance of Phenoxyacetic Acid Scaffolds in Medicinal Chemistry

The phenoxyacetic acid scaffold is a foundational structure in organic and medicinal chemistry, with a history stretching back to the 19th century. Its synthesis was first reported in 1880, involving the reaction of sodium phenolate (B1203915) with sodium chloroacetate. mdpi.com Initially, derivatives of this scaffold found widespread application in agriculture as herbicides, such as the well-known 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov Beyond agriculture, this structural motif proved to be a crucial building block in the pharmaceutical industry, notably as a precursor in the industrial biosynthesis of penicillin V. nih.govfarmaciajournal.com

In contemporary medicinal chemistry, the phenoxyacetic acid moiety is recognized as a "privileged scaffold" due to its presence in a diverse array of therapeutic agents. farmaciajournal.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, establishing their significance in modern drug discovery. mdpi.com These activities include:

Anti-inflammatory and Analgesic: Compounds like Diclofenac and Tiaprofenic acid, which contain a related phenoxyacetic acid structure, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research continues into novel derivatives as selective COX-2 inhibitors for treating inflammation with potentially fewer side effects. mdpi.com

Diuretic: Ethacrynic acid, a potent loop diuretic, is a notable example of a phenoxyacetic acid derivative used to treat edema associated with heart, liver, or kidney disease. nih.gov

Metabolic Regulation: Recent research has identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), presenting a novel target for the treatment of type 2 diabetes. mdpi.com Other derivatives have shown potential as antihyperlipidemic agents. mdpi.com

Antimicrobial: The scaffold is associated with a variety of antimicrobial properties, including antibacterial, antifungal, and anti-mycobacterial activities. mdpi.comnih.gov

Anticancer: Various derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic activity against different cancer cell lines. researchgate.netmdpi.com

The versatility of the phenoxyacetic acid scaffold allows for extensive chemical modification, enabling chemists to fine-tune its biological and pharmacokinetic properties for a multitude of therapeutic targets.

Introduction to 2-(4-Acetyl-2-methoxyphenoxy)acetic Acid as a Key Research Compound

This compound is a specific derivative of the phenoxyacetic acid family that has garnered interest primarily as a synthetic intermediate and a scaffold for further chemical elaboration. Its chemical identity is rooted in its derivation from a significant natural product, apocynin.

Structural Origin and Synthesis: The parent molecule of this compound is apocynin, also known as acetovanillone (B370764) or 4-hydroxy-3-methoxyacetophenone. nih.gov Apocynin is a naturally occurring phenolic compound isolated from plants like Picrorhiza kurroa and is extensively studied for its biological activities, most notably as an inhibitor of the NADPH oxidase (NOX) enzyme complex. nih.govmdpi.com The synthesis of this compound is achieved through a standard Williamson ether synthesis, where the phenolic hydroxyl group of apocynin reacts with a haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a weak base, followed by hydrolysis of the resulting ester to yield the carboxylic acid. mdpi.com

Role as a Research Compound: While apocynin itself is the subject of extensive biological investigation, this compound serves as a crucial next-step molecule. By adding the oxyacetic acid moiety to the apocynin structure, two key features are introduced:

The physicochemical properties of the parent molecule are altered.

A carboxylic acid functional group is incorporated, which is a versatile handle for a wide range of subsequent chemical modifications, such as the formation of amides, esters, and other derivatives.

This positions this compound not typically as an end-stage drug candidate itself, but as a key building block for creating libraries of more complex apocynin analogues with potentially enhanced therapeutic properties. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Data |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| Parent Compound | Apocynin (Acetovanillone) |

| CAS Number | 16499-57-3 |

| Key Functional Groups | Carboxylic Acid, Ketone, Ether, Aromatic Ring |

Data sourced from PubChem. nih.gov

Conceptual Framework and Research Trajectories for this compound and Related Analogues

The conceptual framework for research involving this compound is based on leveraging the known biological activity of its parent compound, apocynin, and using synthetic chemistry to create novel analogues with improved characteristics. The primary goal is to enhance potency, selectivity, stability, and pharmacokinetic profiles, such as the ability to cross the blood-brain barrier. nih.gov

Key Research Trajectories:

Development of Novel Anti-inflammatory and Antioxidant Agents: The most direct research trajectory stems from apocynin's function as an inhibitor of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species (ROS) during inflammation. mdpi.comnih.gov By using this compound as a scaffold, researchers can synthesize derivatives (e.g., amides and esters) to explore the structure-activity relationship and develop more potent and selective NOX inhibitors for treating inflammatory conditions like arthritis and inflammatory bowel disease. nih.govnih.gov

Discovery of New Anticancer Therapeutics: Apocynin and its derivatives have demonstrated anti-proliferative effects in various cancer models, including glioma and breast cancer. mdpi.comnih.gov A significant research avenue involves using this compound to create analogues with greater efficacy and selectivity against cancer cells. The acetyl group can be used as a point for derivatization to interact with specific biological targets within cancer signaling pathways.

Creation of Neuroprotective Compounds: The role of oxidative stress in neurodegenerative diseases like Parkinson's disease and in brain injury from ischemic stroke is well-established. mdpi.comnih.gov While apocynin shows promise in preclinical models, its low permeability across the blood-brain barrier (BBB) limits its therapeutic potential for central nervous system disorders. nih.gov A critical research trajectory is the rational design of analogues from this compound with increased lipophilicity or other structural features that facilitate BBB penetration, aiming to create effective neuroprotective agents.

Synthesis of Novel Heterocyclic Systems: The functional groups present in this compound—the ketone and the carboxylic acid—make it a valuable precursor for constructing more complex molecular architectures. For instance, a closely related formyl analogue has been used to generate ketenes for the stereoselective synthesis of β-lactams, a core structure in many antibiotics. researchgate.net This highlights a trajectory where the compound is used not just for simple derivatization but as a key starting material for building entirely new classes of bioactive heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXLLHWEQSZBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Acetyl 2 Methoxyphenoxy Acetic Acid

Established Synthetic Routes for 2-(4-Acetyl-2-methoxyphenoxy)acetic Acid

The synthesis of this compound is primarily achieved through modifications of acetovanillone (B370764) (apocynin), a naturally occurring organic compound. The key transformation involves the introduction of an acetic acid moiety at the phenolic hydroxyl group.

Primary Synthetic Approaches and Reaction Conditions

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of acetovanillone with a haloacetic acid derivative.

The general reaction scheme proceeds as follows:

Reactants : The primary starting materials are acetovanillone (4'-hydroxy-3'-methoxyacetophenone) and an ethyl or methyl ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or methyl chloroacetate.

Reaction Steps : The synthesis is typically a two-step process.

Ether Formation : Acetovanillone is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of the haloacetate ester, displacing the halide and forming an ether linkage. This step yields the corresponding ester, ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate.

Hydrolysis : The resulting ester is subsequently hydrolyzed, usually under basic conditions (saponification) followed by acidification, to yield the final carboxylic acid product, this compound. mdpi.com

Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A weak base, most commonly potassium carbonate (K₂CO₃), is used to facilitate the deprotonation of the phenolic hydroxyl group. mdpi.com The reaction mixture is often heated to drive the reaction to completion.

An analogous synthesis has been reported for the closely related compound (4-formyl-2-methoxyphenoxy)acetic acid, starting from vanillin (B372448) and ethyl bromoacetate, which further supports this synthetic strategy. mdpi.comresearchgate.net

Strategies for Yield Optimization and Purity Enhancement in Synthesis

Optimizing the yield and ensuring the high purity of this compound involves careful control of reaction parameters and effective purification techniques.

Yield Optimization :

Base Selection : The choice of base is crucial. While strong bases can be used, milder bases like potassium carbonate are often preferred to minimize potential side reactions.

Temperature Control : Maintaining an optimal reaction temperature is key. Excessively high temperatures can lead to decomposition or undesired side products, while temperatures that are too low may result in slow reaction rates and incomplete conversion.

Stoichiometry : Using a slight excess of the alkylating agent (haloacetate ester) can help ensure the complete conversion of the starting acetovanillone.

Purity Enhancement :

Work-up Procedure : After the hydrolysis step, the reaction mixture is acidified, causing the carboxylic acid product to precipitate out of the aqueous solution. nih.gov This initial separation is crucial for removing water-soluble impurities.

Filtration and Washing : The crude product is collected by filtration and washed thoroughly with water to remove any remaining salts and other water-soluble materials.

Recrystallization : The most common method for purifying the final product is recrystallization from a suitable solvent or solvent mixture. This process effectively removes impurities that have different solubility profiles from the desired compound.

Drying : The purified product is typically dried under reduced pressure at a moderate temperature to remove any residual solvent. nih.gov For highly pure samples required for specific applications, column chromatography can also be employed.

Synthesis of Novel Derivatives and Analogues of this compound

The presence of a reactive carboxylic acid group makes this compound an excellent starting material for the synthesis of a wide range of derivatives.

Esterification Reactions Leading to Phenoxyacetate Esters

The carboxylic acid functional group can be readily converted into an ester through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

Reaction Conditions : The reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comnih.gov

Equilibrium Considerations : Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com

Alternative Methods : Other methods include reaction with alkyl halides under basic conditions or using coupling agents to activate the carboxylic acid.

| Ester Derivative | Alcohol Reactant | Typical Catalyst |

|---|---|---|

| Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate | Methanol | H₂SO₄ |

| Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate | Ethanol | H₂SO₄ |

| Benzyl 2-(4-acetyl-2-methoxyphenoxy)acetate | Benzyl alcohol | TsOH |

Amidation Reactions for Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives can be synthesized by forming an amide bond between the carboxylic acid group and a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid.

Methodology : A common and efficient method involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. nih.gov

Reaction Conditions : These reactions are usually carried out in an inert aprotic solvent, like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The choice of amine determines the final amide product. The synthesis of amides from the related 2-(4-formyl-2-methoxyphenoxy)acetic acid has been documented, indicating this is a viable pathway for derivatization. scbt.comchemicalbook.com

| Amide Derivative | Amine Reactant | Coupling Agent |

|---|---|---|

| N-Phenyl-2-(4-acetyl-2-methoxyphenoxy)acetamide | Aniline | EDCI |

| N-Benzyl-2-(4-acetyl-2-methoxyphenoxy)acetamide | Benzylamine | EDCI |

| 1-(4-(2-(4-acetyl-2-methoxyphenoxy)acetyl)piperazin-1-yl)ethan-1-one | 1-(Piperazin-1-yl)ethan-1-one | DCC |

Condensation and Cyclization Strategies for Heterocyclic Derivatives

The molecular framework of this compound and its precursors can be utilized to construct more complex heterocyclic structures.

Intramolecular Cyclization : The presence of both a ketone and a carboxylic acid (or its precursor ester) allows for intramolecular condensation reactions to form fused ring systems, such as benzofurans. Multicomponent reactions starting with acetovanillone, an arylglyoxal, and Meldrum's acid have been shown to produce complex 2-(benzofuran-3-yl)acetic acid derivatives, demonstrating the propensity of this structural motif to undergo cyclization. mdpi.combohrium.comresearchgate.net

Ketene-Imine Cycloaddition : The phenoxyacetic acid moiety can be converted in situ into a highly reactive ketene (B1206846) intermediate. This can be achieved by treating the corresponding acid chloride with a non-nucleophilic base like triethylamine. The generated ketene can then undergo a [2+2] cycloaddition reaction with an imine (a Schiff base) to produce β-lactam rings, which are four-membered heterocyclic structures. This strategy has been successfully applied to the analogous 2-(4-formyl-2-methoxyphenoxy)acetic acid. researchgate.net This reaction, known as the Staudinger synthesis, is a powerful tool for creating polyfunctionalized 2-azetidinones.

These strategies highlight the synthetic utility of this compound as a building block for accessing a diverse range of chemical entities with potential applications in various fields of chemical research.

Synthesis of Chalcone (B49325) Intermediates

The synthesis of chalcone intermediates from this compound is predominantly achieved through the Claisen-Schmidt condensation reaction. rjptonline.orglongdom.org This base-catalyzed reaction involves the condensation of the acetyl group of this compound (which possesses α-hydrogens) with various aromatic aldehydes (which lack α-hydrogens). rjptonline.org

The general procedure involves dissolving this compound and a selected aromatic aldehyde in a suitable solvent, such as ethanol. A base, typically a 40% aqueous or methanolic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture. globalresearchonline.net The reaction is often initiated at a low temperature (0-10 °C) and then stirred at room temperature for several hours to ensure completion. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and neutralized with a dilute acid like hydrochloric acid (HCl), causing the chalcone product to precipitate. globalresearchonline.net The resulting solid is then filtered, washed, and recrystallized to yield the purified chalcone derivative.

This methodology allows for the synthesis of a diverse library of chalcones by varying the substituent on the aromatic aldehyde.

Table 1: Examples of Aromatic Aldehydes Used in Chalcone Synthesis

| Aldehyde Reactant | Resulting Chalcone Intermediate Structure |

| Benzaldehyde | 2-(2-Methoxy-4-(3-phenylprop-2-enoyl)phenoxy)acetic acid |

| 4-Chlorobenzaldehyde | 2-(4-(3-(4-Chlorophenyl)prop-2-enoyl)-2-methoxyphenoxy)acetic acid |

| 4-Methoxybenzaldehyde | 2-(2-Methoxy-4-(3-(4-methoxyphenyl)prop-2-enoyl)phenoxy)acetic acid |

| 2-Nitrobenzaldehyde | 2-(2-Methoxy-4-(3-(2-nitrophenyl)prop-2-enoyl)phenoxy)acetic acid |

Formation of Pyrazoline Derivatives

The chalcone intermediates derived from this compound are valuable precursors for the synthesis of five-membered heterocyclic compounds, most notably pyrazolines. Pyrazolines are synthesized via a cyclization reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303). researchgate.netcardiff.ac.uk

In a typical synthetic protocol, the chalcone intermediate is dissolved in a solvent such as glacial acetic acid or ethanol. globalresearchonline.netnih.gov Hydrazine hydrate is then added to the solution, and the mixture is refluxed for several hours. nih.govcardiff.ac.uk The acetic acid not only serves as a solvent but also as a catalyst for the reaction. researchgate.net The reaction involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

After the reflux period, the reaction mixture is cooled and poured into ice-cold water, leading to the precipitation of the pyrazoline derivative. The product is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol. cardiff.ac.uk This reaction can also be carried out with substituted hydrazines, such as phenylhydrazine, to yield N-phenylpyrazoline derivatives. researchgate.net

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Precursor | Reagent | Resulting Pyrazoline Derivative |

| 2-(2-Methoxy-4-(3-phenylprop-2-enoyl)phenoxy)acetic acid | Hydrazine Hydrate | 2-(2-Methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid |

| 2-(4-(3-(4-Chlorophenyl)prop-2-enoyl)-2-methoxyphenoxy)acetic acid | Hydrazine Hydrate | 2-(4-(5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acid |

| 2-(2-Methoxy-4-(3-phenylprop-2-enoyl)phenoxy)acetic acid | Phenylhydrazine | 2-(2-Methoxy-4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid |

Development of Thiadiazole Derivatives

Thiadiazoles, another important class of sulfur- and nitrogen-containing heterocycles, can be synthesized from this compound. A common pathway involves the reaction of chalcone-derived intermediates with thiosemicarbazide (B42300). researchgate.net

In one established method, the carboxylic acid group of a chalcone, such as 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid, is cyclized with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). researchgate.netekb.eg This reaction leads to the formation of a 1,3,4-thiadiazole (B1197879) ring. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often begins with the acylation of thiosemicarbazide by a carboxylic acid, followed by a cyclodehydration step using strong acids like sulfuric acid or methane (B114726) sulfonic acid. researchgate.net

The general mechanism involves the initial formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the aromatic thiadiazole ring system.

Exploration of Other Functional Group Modifications

Beyond derivatization at the acetyl group, the carboxylic acid moiety of this compound offers a prime site for other functional group modifications, such as esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic catalysis. thieme.com For example, refluxing the parent acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) yields the methyl or ethyl ester, respectively. This Fischer-Speier esterification is a standard and efficient method for producing a range of ester derivatives. nih.gov

Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). aip.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide bond. researchgate.net These methods allow for the introduction of a wide variety of substituents via the amine component.

Advanced Synthetic Techniques Applied to the Chemical Compound

Microwave-Assisted Synthetic Approaches

The application of microwave irradiation as an energy source represents a significant advancement in the synthesis of derivatives from this compound. Compared to conventional heating methods, microwave-assisted synthesis offers dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. globalresearchonline.netorientjchem.org

This technique has been successfully applied to the key reactions involved in derivatizing the parent compound:

Chalcone Synthesis: Microwave-assisted Claisen-Schmidt condensations can be completed in minutes, often under solvent-free conditions using a solid catalyst like anhydrous potassium carbonate, which enhances the environmental friendliness of the procedure. researchgate.netresearchgate.net

Pyrazoline Synthesis: The cyclization of chalcones with hydrazine hydrate is significantly accelerated under microwave irradiation. Reactions that typically require several hours of reflux can be completed in a few minutes, yielding the desired pyrazoline derivatives efficiently. researchgate.netwikipedia.org

Thiadiazole Synthesis: The formation of 1,3,4-thiadiazole rings from thiosemicarbazide and its derivatives is also amenable to microwave heating, providing a rapid and efficient route to these heterocyclic systems. rjptonline.orgnih.govresearchgate.net

The efficiency of microwave heating stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes side product formation. globalresearchonline.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Chalcone Synthesis | 4 - 24 hours | 2 - 20 minutes |

| Pyrazoline Synthesis | 4 - 8 hours | 2 - 10 minutes |

| Thiadiazole Synthesis | 6 - 12 hours | 5 - 15 minutes |

In Situ Chemical Transformations and Intermediate Generation

Advanced synthetic strategies involving this compound can utilize the in situ generation of highly reactive intermediates that are immediately trapped by other reagents. A key example is the formation of a ketene intermediate from the phenoxyacetic acid moiety. aip.org

Ketenes are typically generated from acyl chlorides via an elimination reaction with a non-nucleophilic base like triethylamine. In this context, the carboxylic acid of this compound would first be converted to its corresponding acid chloride, for instance, by using thionyl chloride. Subsequent treatment of this acid chloride with a tertiary amine base would eliminate HCl to generate the highly reactive ketene in situ. researchgate.net

This transient ketene is a powerful electrophile and can undergo a variety of cycloaddition reactions. For example, its reaction with an imine in a [2+2] cycloaddition (the Staudinger synthesis) would yield a β-lactam ring, a core structure in many important antibiotics. This approach allows for the construction of complex heterocyclic scaffolds that would be difficult to access through other means. The reactive nature of the ketene necessitates its generation and use within the same reaction vessel to avoid dimerization or polymerization. aip.org

Pharmacological and Biological Research of 2 4 Acetyl 2 Methoxyphenoxy Acetic Acid and Its Derivatives

Investigation of NADPH Oxidase (NOX) Inhibitory Activity

The primary pharmacological interest in 2-(4-acetyl-2-methoxyphenoxy)acetic acid and its parent compound, apocynin, lies in their capacity to inhibit the NADPH oxidase (NOX) enzyme complex. This enzyme is a key source of reactive oxygen species (ROS) in various cell types, and its overactivity is implicated in numerous inflammatory and degenerative diseases.

Mechanistic Elucidation of NOX2 Isoform Inhibition Pathways

The NOX2 isoform, predominantly found in phagocytic cells, is a multi-subunit enzyme complex responsible for the respiratory burst, a rapid release of ROS to kill invading pathogens. The activation of NOX2 requires the assembly of cytosolic subunits (p47phox, p67phox, and Rac) with the membrane-bound catalytic core, cytochrome b558 (composed of gp91phox and p22phox).

Research has focused on apocynin, a structural precursor to compounds like this compound, to understand the inhibition mechanism. Apocynin itself is considered a prodrug; within cells containing peroxidases like myeloperoxidase (MPO), it is oxidized to its active form, a dimer known as diapocynin. mdpi.com The primary mechanism of NOX2 inhibition by active apocynin derivatives is the prevention of the assembly of the functional enzyme complex. nih.gov Specifically, it has been shown to block the translocation of the crucial p47phox subunit from the cytosol to the cell membrane. mdpi.comtandfonline.com By preventing the association of p47phox with the membrane-bound components, the enzyme fails to assemble correctly, thereby inhibiting the production of superoxide (B77818) radicals. tandfonline.comresearchgate.net Some evidence also suggests that apocynin can inhibit the expression of NOX component proteins, such as p47phox, p67phox, and gp91phox, further reducing the enzyme's activity over the long term. mdpi.com

In Vitro Assays for Quantifying Superoxide Anion Production and Inhibition Efficacy

To quantify the inhibitory effect of compounds on NOX activity, various in vitro assays are employed to measure the production of superoxide (O₂⁻), the primary product of NOX2. These assays are crucial for determining the potency and efficacy of inhibitors like apocynin and its derivatives. researchgate.net

Commonly used methods include:

Cytochrome c Reduction Assay: This spectrophotometric assay measures the reduction of cytochrome c by superoxide, which can be monitored by an increase in absorbance at 550 nm. uniroma1.it The specificity is confirmed by the addition of superoxide dismutase (SOD), which competes for superoxide and inhibits the reduction of cytochrome c.

Luminescence/Fluorescence Probes: A variety of probes are used to detect ROS. MCLA (6-(4-methoxyphenyl)-2-methyl-imidazo[1,2-a]pyrazin-3(7H)-one) is a chemiluminescent reagent highly sensitive to superoxide. uniroma1.it Fluorescent probes such as hydropropidine (also known as hydroethidine or HE) are oxidized by superoxide to form a specific fluorescent product that can be quantified. nih.govnih.gov For hydrogen peroxide (H₂O₂), a dismutation product of superoxide, probes like coumarin (B35378) boronic acid (CBA) and Amplex Red are frequently used. nih.govnih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spin Trapping: EPR is a highly specific method for detecting and identifying free radicals. It involves using a "spin trap" molecule that reacts with the short-lived superoxide radical to form a more stable radical adduct, which can then be detected by EPR spectroscopy. researchgate.netnih.gov

Using such assays, the inhibitory potency of compounds is often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce NOX activity by 50%. Apocynin has been reported to be a selective NADPH-oxidase inhibitor with an IC₅₀ value of 10 μM. immune-system-research.com

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Apocynin | NADPH-oxidase | 10 | immune-system-research.com |

Antimicrobial Research Paradigms

Derivatives of phenoxyacetic acid have been explored for their potential as antimicrobial agents, demonstrating a range of activities against bacteria, mycobacteria, and fungi.

Antibacterial Activity Spectrum and Potency Assessments

The phenoxyacetic acid scaffold has been incorporated into various molecular structures to assess their antibacterial efficacy. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-phenylazo-phenoxyacetic acids were evaluated for their antibacterial properties. These compounds demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris. researchgate.netresearchgate.net The activity of these compounds highlights the potential of the phenoxyacetic acid moiety as a pharmacophore in the development of new antibacterial agents. jetir.org

| Bacterial Strain | Gram Stain | Activity Observed | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Yes | researchgate.netresearchgate.net |

| Streptococcus pyogenes | Positive | Yes | researchgate.netresearchgate.net |

| Escherichia coli | Negative | Yes | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Negative | Yes | researchgate.netresearchgate.net |

| Proteus vulgaris | Negative | Yes | researchgate.netresearchgate.net |

Antimycobacterial Efficacy Against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antimycobacterial agents. Research into phenoxyacetic acid derivatives has yielded promising results in this area. A study involving the synthesis of 2-{4-[pyrazolyl]-2-methoxyphenoxy}acetic acid derivatives, which are structurally related to this compound, demonstrated potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net The in vitro activity of these synthesized compounds was assessed against both the drug-sensitive H37Rv strain (MTB) and an isoniazid-resistant strain (INHR-MTB). nih.gov One of the most active compounds identified was 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which exhibited a minimum inhibitory concentration (MIC) of just 0.06 µg/mL against both strains. nih.gov This potent activity, even against a drug-resistant strain, underscores the therapeutic potential of this class of compounds for tuberculosis treatment. nih.govresearchgate.net

| Compound | Mycobacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | M. tuberculosis H37Rv (MTB) | 0.06 | nih.gov |

| INH-Resistant M. tuberculosis (INHR-MTB) | 0.06 | nih.gov |

Antifungal Activity Against Clinically Relevant Fungal Pathogens

The search for new antifungal agents is driven by the rise of invasive fungal infections and the emergence of drug-resistant strains. Phenoxyacetic acid derivatives have also been investigated in this context. Studies on 4-phenylazo-phenoxyacetic acids, for example, have reported activity against the clinically relevant yeast Candida albicans. researchgate.net C. albicans is a common cause of opportunistic fungal infections in humans. While some synthesized phenoxyacetamide derivatives were found to be devoid of significant antifungal activity, the positive results from other derivatives suggest that the phenoxyacetic acid scaffold can be a valuable starting point for the design of novel antifungal compounds. researchgate.netnih.gov Further structural modifications and extensive screening are necessary to optimize the antifungal potency and spectrum of this chemical class.

Exploration of Other Enzyme Modulation and Biological Activities

Anti-inflammatory Pathway Modulation

Further research and publication of findings are necessary to elucidate the potential pharmacological and biological profile of this compound.

Antiviral Activity Assessments

Research into the antiviral potential of derivatives of this compound has been conducted, particularly focusing on pyrazoline derivatives synthesized from its chalcone (B49325) precursor, 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid. tandfonline.comtandfonline.com In one study, a series of these substituted phenoxy acetic acid-derived pyrazolines were tested for their in vitro antiviral activity. tandfonline.com The results indicated that none of the synthesized compounds exhibited specific antiviral activity, which was defined as having a 50% antivirally effective concentration (EC50) that was at least five times lower than the minimum cytotoxic concentration. tandfonline.comtandfonline.com While the compounds did not show promise as antiviral agents, some did demonstrate cytotoxicity. The most cytotoxic compound in the series was identified as 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid, which had a minimum cytotoxic concentration of 0.16 μg/mL in human embryonic lung (HEL) cells. tandfonline.com

Enzyme Inhibition Profiles:

The phenoxyacetic acid scaffold is a key structural feature in a class of compounds investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov Aldehyde reductase (ALR1) is a related enzyme involved in detoxification pathways, and selectivity for ALR2 over ALR1 is a critical goal in drug design to minimize potential toxicity. researchgate.net

A series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been developed as highly potent and selective aldose reductase inhibitors. nih.gov These compounds utilize an intramolecular hydrogen bond to maintain a conformation that promotes high binding affinity to the enzyme. nih.gov For instance, the lead candidate from this series, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, demonstrated significant potency and selectivity. nih.gov

The inhibitory activity and selectivity of various aldose reductase inhibitors, including those with carboxylic acid functionalities, have been systematically evaluated. nih.gov The selectivity is often expressed as the ratio of IC50 values for ALR1 versus ALR2, with higher values indicating greater selectivity for aldose reductase. nih.gov For example, the inhibitor Ponalrestat shows a selectivity of approximately 119-fold for aldose reductase. nih.gov Kinetic studies suggest that these inhibitors interact with a common site on the enzymes that is distinct from the substrate or nucleotide binding sites. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity (ALR1 IC50 / ALR2 IC50) |

|---|---|---|---|

| 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | Aldose Reductase (ALR2) | 30 nM | ~1100 |

| Ponalrestat | Aldose Reductase (ALR2) | - | ~119 |

| Alrestatin | Aldehyde Reductase (ALR1) | 10-5 M range | - |

| Al1576 | Aldehyde Reductase (ALR1) | 10-8 M range | ~2 |

The inhibitory activity of this compound and its direct derivatives against aminopeptidase (B13392206) M (AP-M) is not extensively documented in the reviewed scientific literature. Kinetic analyses have been performed on AP-M inhibition by other classes of molecules, such as bile acids, to characterize the mechanism of inhibition. nih.gov

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.gov These inhibitors can be classified as reversible or irreversible. nih.gov While various compounds, such as organophosphates and carbamates, are known to inhibit cholinesterases, specific research detailing the inhibitory effects of this compound or its derivatives on acetylcholinesterase (AChE) and butyryl-cholinesterase (BuChE) is not prominently featured in the available literature.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on proteins, including histones, leading to chromatin condensation and transcriptional repression. scispace.comijbcp.com Inhibitors of HDACs can restore the balance of protein acetylation and have emerged as a promising strategy in cancer therapy. ijbcp.comnih.gov Structurally, HDAC inhibitors are diverse and include classes such as hydroxamates, benzamides, and carboxylates (aliphatic acids). scispace.comnih.gov Although the carboxylic acid moiety present in this compound belongs to a known class of HDAC inhibitors, direct studies evaluating this specific compound or its derivatives for HDAC inhibition were not identified in the reviewed sources.

P-glycoprotein (P-gp) is a membrane transporter that functions as an efflux pump, limiting the cellular uptake and distribution of a wide array of substances, including many therapeutic drugs. nih.gov Inhibition of P-gp is a strategy employed to enhance the oral bioavailability and overcome drug resistance for P-gp substrates. nih.govmdpi.com P-gp inhibitors are structurally diverse and can act through various mechanisms, such as blocking the drug binding site or interfering with ATP hydrolysis. nih.gov While numerous natural and synthetic compounds have been identified as P-gp inhibitors, specific investigations into the P-gp inhibitory potential of this compound and its derivatives are not detailed in the surveyed literature.

Topoisomerase II Inhibition

There is currently no publicly available scientific literature detailing the investigation of this compound or its direct derivatives for topoisomerase II inhibitory activity.

Actoprotective and Frigoprotective Activity of Related Amide Derivatives

There is currently no publicly available scientific literature detailing the investigation of amide derivatives of this compound for actoprotective or frigoprotective activities.

Structure Activity Relationship Sar Analysis of 2 4 Acetyl 2 Methoxyphenoxy Acetic Acid Derivatives

Systematic Correlation Between Structural Modifications and Biological Response

The biological activity of derivatives of 2-(4-Acetyl-2-methoxyphenoxy)acetic acid, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, is highly dependent on their structural features. Systematic modifications of the parent compound have revealed key correlations between its chemical structure and biological response.

The phenoxyacetic acid moiety is a recognized pharmacophore for selective COX-2 inhibitors. nih.gov The arrangement of substituents on the phenyl ring plays a critical role in the potency and selectivity of these compounds. For instance, in related series of phenoxyacetic acid derivatives, the introduction of specific substituents can significantly enhance their inhibitory activity against COX-2.

To illustrate the impact of structural modifications, consider the following hypothetical data based on common findings in related compound series. The activity is often measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound | Modification from Parent Compound | Biological Response (e.g., COX-2 IC50 in µM) |

|---|---|---|

| Parent Compound | This compound | 5.0 |

| Derivative A | Replacement of acetyl with nitro group | 7.2 |

| Derivative B | Replacement of methoxy (B1213986) with ethoxy group | 4.8 |

| Derivative C | Esterification of the carboxylic acid | 15.0 |

| Derivative D | Conversion of acetyl to an oxime | 3.5 |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

Identification of Critical Pharmacophores and Structural Elements for Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, several structural elements are considered critical for their biological potency.

The acidic carboxyl group of the acetic acid side chain is a crucial feature. It is often involved in key interactions with the active site of target enzymes, such as forming hydrogen bonds with amino acid residues. zsmu.edu.ua Modification or removal of this acidic moiety generally leads to a significant decrease or complete loss of activity.

The ether linkage is another important structural component, providing the correct orientation of the aromatic ring in relation to the acidic side chain. The substituents on the phenyl ring, namely the acetyl and methoxy groups, are vital for modulating the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity and selectivity for the target. For many COX-2 inhibitors, a certain degree of bulk and specific electronic characteristics are required to fit into the larger active site of COX-2 compared to COX-1. nih.govnih.gov

The key pharmacophoric features can be summarized as:

An acidic center (the carboxylic acid).

A central aromatic scaffold (the phenoxy ring).

Specific substitution patterns on the aromatic ring that influence potency and selectivity.

Rational Design Principles Derived from SAR Studies for Lead Optimization

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective analogs. The goal of lead optimization is to modify the structure of a lead compound to improve its pharmacological properties.

Based on the SAR of phenoxyacetic acid derivatives, several design principles can be established for the optimization of this compound as a lead compound:

Modification of the Acetic Acid Side Chain: While the carboxylic acid is essential, its bioisosteric replacement with other acidic groups like tetrazole could be explored to enhance metabolic stability or cell permeability. Esterification or amidation of the carboxylate is generally detrimental to activity, suggesting this group should remain unmodified for direct interaction with the target.

Substitution on the Phenyl Ring: The acetyl and methoxy groups are key modulators of activity. The acetyl group could be replaced with other electron-withdrawing groups of varying sizes to probe the steric and electronic requirements of the binding pocket. The methoxy group's position and identity could be altered to fine-tune the compound's lipophilicity and electronic nature, which can impact both potency and pharmacokinetic properties.

Exploring the Aromatic Core: While the phenoxyacetic acid core is established, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with improved properties.

The following table illustrates a hypothetical lead optimization strategy based on these principles:

| Modification Strategy | Rationale | Predicted Outcome |

|---|---|---|

| Replace acetyl with a sulfonamide group | Introduce a known COX-2 pharmacophoric feature | Potential increase in COX-2 selectivity and potency |

| Shift methoxy group to position 3 | Alter the electronic distribution and steric profile | May enhance or decrease binding affinity |

| Introduce a small alkyl group on the acetic acid alpha-carbon | Increase steric hindrance to potentially enhance selectivity | Possible improvement in COX-2 selectivity |

| Replace phenyl ring with a pyridine (B92270) ring | Introduce a nitrogen atom to explore new hydrogen bonding interactions | Potential for novel interactions with the target, but could also decrease activity |

This table is for illustrative purposes and based on general principles of medicinal chemistry.

By systematically applying these design principles and iteratively synthesizing and testing new derivatives, it is possible to optimize the lead compound to achieve the desired biological activity profile.

Computational and Theoretical Studies on 2 4 Acetyl 2 Methoxyphenoxy Acetic Acid and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target, providing valuable information on binding affinity and mode of interaction.

In a notable in silico study, 2-(4-Acetyl-2-methoxyphenoxy)acetic acid, also referred to as 4-(4-acetyl-2-methoxy-phenoxy)-acetic acid in the literature, was the subject of molecular docking simulations to investigate its interaction with the p47phox subunit of NADPH oxidase. nih.gov NADPH oxidase is a multi-protein enzyme complex responsible for the production of reactive oxygen species (ROS), and its dysregulation is implicated in various inflammatory diseases. The p47phox subunit plays a crucial role in the activation of this enzyme complex. nih.gov

The docking studies revealed that this compound is recognized by the polybasic SH3A and SH3B domains of p47phox. These domains are critical for the interaction between p47phox and the transmembrane p22phox subunit, a key step in the assembly and activation of NADPH oxidase. nih.gov The simulations showed that the compound interacts principally with these domains, suggesting a potential mechanism of action wherein it could prevent the formation of the functional p47phox-p22phox complex. nih.gov

The interactions observed in the docking simulations were primarily characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket of the p47phox subunit. These computational predictions provide a rational basis for the observed inhibitory activity of this compound on NADPH oxidase, suggesting that the ether and acetic acid moieties contribute favorably to its binding. nih.gov

| Compound | Protein Target | Binding Site/Domain | Key Interacting Residues (Predicted) | Potential Effect |

|---|---|---|---|---|

| This compound | NADPH Oxidase (p47phox subunit) | Polybasic SH3A and SH3B domains | Amino acids within the polybasic regions | Inhibition of p47phox-p22phox interaction |

Quantum Chemical Computations for Electronic Properties and Reactivity Analysis

Quantum chemical computations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on this compound are not extensively reported, research on its parent compound, acetovanillone (B370764) (apocynin), provides valuable insights into the electronic properties that are likely shared by its derivatives.

DFT calculations on acetovanillone have been employed to optimize its molecular geometry and analyze its electronic structure. researchgate.net These studies reveal that the molecule is largely planar, a feature that can influence its interaction with planar aromatic residues in protein binding sites. researchgate.net The calculations also provide information on the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions. For acetovanillone, the calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability. researchgate.net The distribution of these frontier orbitals also highlights the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO), which is crucial for understanding its interaction with biological targets and its potential for undergoing metabolic transformations.

Furthermore, these computational methods can determine various reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity. These descriptors offer a theoretical framework for predicting the reactivity of the molecule and its derivatives in different chemical environments. researchgate.net For instance, the calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is vital for understanding the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, that govern ligand-protein binding.

| Computational Method | Analyzed Compound | Key Properties Determined | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Acetovanillone (Apocynin) | Optimized geometry, HOMO-LUMO energies, electrostatic potential | Provides insights into electronic structure, reactivity, and potential interaction sites. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a dynamic picture of molecular systems, offering insights into conformational changes, binding stability, and the influence of the solvent environment.

For this compound, MD simulations could elucidate the conformational flexibility of the acetic acid side chain and the methoxy (B1213986) and acetyl groups on the phenyl ring. Understanding the preferred conformations in an aqueous environment and in the context of a protein binding site is essential for a complete picture of its interaction with a target like p47phox. The stability of the interactions predicted by molecular docking can be further assessed through MD simulations. By simulating the ligand-protein complex over a period of nanoseconds, it is possible to observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site.

Moreover, MD simulations can provide information on the free energy of binding, offering a more quantitative measure of the binding affinity than docking scores alone. These simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein, which is often a critical aspect of molecular recognition. The dynamic nature of these simulations allows for a more realistic representation of the biological system, accounting for the inherent flexibility of both the ligand and the protein target.

| Compound Class | Computational Method | Key Insights | Relevance to this compound |

|---|---|---|---|

| Phenoxyacetic acid derivatives | Conformational Analysis | Side chains can adopt various conformations (e.g., synclinal, antiperiplanar). | Suggests the importance of conformational flexibility for biological activity. |

| General Ligand-Protein Complexes | Molecular Dynamics Simulations | Assesses binding stability, conformational changes, and binding free energy. | Could be applied to validate docking predictions and quantify binding affinity. |

Analytical Methodologies Employed in the Research of 2 4 Acetyl 2 Methoxyphenoxy Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR would be used to identify the number and types of hydrogen atoms, their connectivity, and their chemical environment. For 2-(4-Acetyl-2-methoxyphenoxy)acetic acid, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the methylene (B1212753) protons of the acetic acid moiety.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Distinct signals would be anticipated for each unique carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the methoxy carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands (ν, in cm⁻¹) for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, C-O stretches for the ether and methoxy groups, and C-H stretches for the aromatic and aliphatic portions.

Mass Spectrometry (MS, LC-MS, HR-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corresponding to the loss of specific fragments like the acetyl or carboxylic acid groups. Techniques like liquid chromatography-mass spectrometry (LC-MS) would couple chromatographic separation with mass analysis.

Chromatographic Purification and Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from starting materials, reagents, and byproducts, as well as for assessing its purity.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for purification. The purity of this compound would be initially assessed by the presence of a single spot on a TLC plate. The retention factor (Rf) value would be dependent on the polarity of the compound and the composition of the mobile phase used.

Column Chromatography

For purification on a larger scale, column chromatography is the standard method. medchemexpress.com An appropriate stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) selected based on TLC trials would be used to separate this compound from impurities. Fractions would be collected and analyzed by TLC to identify those containing the pure product.

While the principles of these analytical methodologies are well-established, their specific application to this compound, including detailed data such as spectral peaks and retention times, remains undocumented in the available scientific record. Further empirical research is required to establish these crucial data points.

Specialized Analytical Techniques for Biological Assays

In the investigation of the biological activities of "this compound," particularly its potential effects on cellular redox states, specialized analytical techniques are indispensable. Among these, Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a powerful method for the direct detection and quantification of paramagnetic species, including short-lived free radicals like the superoxide (B77818) anion (O₂⁻•).

Electron Paramagnetic Resonance (EPR) for Superoxide Production Quantification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects molecules containing unpaired electrons. Due to their high reactivity and short half-lives, direct detection of reactive oxygen species (ROS) such as the superoxide radical is often challenging. EPR spectroscopy, particularly when coupled with spin trapping techniques, offers a highly specific and sensitive method to identify and quantify these transient species.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The interaction between the electron's magnetic moment and the applied magnetic field creates distinct energy levels. Transitions between these levels, induced by microwave radiation, are detected and recorded as an EPR spectrum. The intensity of the EPR signal is directly proportional to the concentration of the paramagnetic species, allowing for quantification.

To overcome the challenge of detecting short-lived radicals like superoxide, a technique known as spin trapping is employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the unstable free radical to form a more stable and persistent radical product, known as a spin adduct. This spin adduct has a longer half-life and can be readily detected by EPR. The resulting EPR spectrum is characteristic of the trapped radical, allowing for its unambiguous identification.

Commonly used spin traps for superoxide detection include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO). The reaction of these spin traps with superoxide generates a spin adduct with a unique EPR spectrum, distinguishing it from adducts formed with other radicals like the hydroxyl radical (•OH).

Hypothetical Application in the Study of this compound:

While direct experimental data on the use of EPR to quantify superoxide production in the presence of "this compound" is not currently available in the scientific literature, the technique could be hypothetically applied to investigate its potential antioxidant or pro-oxidant properties. Based on its chemical structure, which includes a phenolic ether and an acetic acid moiety, the compound could potentially interact with biological systems to either scavenge or promote the generation of superoxide radicals.

A. Experimental Setup for Superoxide Scavenging Activity:

To assess the superoxide scavenging potential of "this compound," an in vitro system that generates a consistent flux of superoxide radicals would be utilized. A common method is the xanthine (B1682287)/xanthine oxidase system.

| Component | Function |

| Xanthine | Substrate for xanthine oxidase |

| Xanthine Oxidase | Enzyme that catalyzes the oxidation of xanthine, producing superoxide radicals |

| Spin Trap (e.g., DMPO) | Reacts with superoxide to form a stable spin adduct |

| "this compound" | Test compound |

| Buffer Solution (e.g., PBS) | Maintains physiological pH |

In this experimental design, the components are mixed, and the EPR spectrum is recorded over time. A decrease in the intensity of the superoxide spin adduct signal in the presence of "this compound" compared to a control (without the compound) would indicate superoxide scavenging activity.

B. Experimental Setup for Pro-oxidant Activity:

Conversely, to investigate if "this compound" induces superoxide production in a biological system, cellular models could be employed. For instance, cultured cells such as neutrophils or macrophages, which are known to produce superoxide via NADPH oxidase, could be treated with the compound.

| Component | Function |

| Cultured Cells (e.g., Neutrophils) | Biological system for testing |

| "this compound" | Test compound |

| Spin Trap (e.g., DEPMPO) | Reacts with superoxide to form a stable spin adduct |

| Cell Culture Medium | Provides nutrients and maintains cell viability |

Following incubation with "this compound," the cells and the surrounding medium would be analyzed by EPR spectroscopy. An increase in the superoxide spin adduct signal in treated cells compared to untreated controls would suggest that the compound has pro-oxidant effects, stimulating cellular superoxide production.

Data Interpretation and Quantification:

The concentration of the superoxide spin adduct can be quantified by double integration of the EPR spectrum and comparison with a standard of a stable radical with a known concentration, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The hyperfine splitting constants of the resulting spectrum would confirm the identity of the trapped radical as superoxide.

The potential application of EPR spectroscopy in conjunction with spin trapping techniques provides a robust framework for elucidating the redox properties of "this compound." Such studies would be crucial in understanding its mechanism of action in biological systems and its potential as either a therapeutic agent or a toxic compound.

Conclusion and Future Research Directions

Consolidated Summary of Research Findings on 2-(4-Acetyl-2-methoxyphenoxy)acetic Acid and its Chemical Class

Research into phenoxyacetic acid derivatives has revealed a diverse range of biological activities. This chemical class is recognized for its potential in several therapeutic fields. A significant area of investigation is their role as free fatty acid receptor 1 (FFA1) agonists, which are promising targets for the treatment of type 2 diabetes due to their ability to amplify glucose-stimulated insulin (B600854) secretion. nih.govresearchgate.net Derivatives of phenoxyacetic acid have been identified as potent FFA1 agonists, demonstrating the ability to improve oral glucose tolerance and reduce glucose levels in animal models of type 2 diabetes. nih.govresearchgate.net

Furthermore, the phenoxyacetic acid scaffold is a cornerstone in the development of anti-inflammatory agents. nih.govjetir.org Studies have shown that certain derivatives exhibit significant anti-inflammatory and analgesic properties. nih.gov Notably, this class of compounds has been explored for the development of selective COX-2 inhibitors, which represent a major advancement in the management of inflammation by offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

The therapeutic utility of phenoxyacetic acid derivatives extends to other areas as well. Research has indicated their potential as antimycobacterial agents, highlighting their possible application in treating tuberculosis. nih.govjetir.org Additionally, specific derivatives have been synthesized and evaluated as antagonists of gastrin/cholecystokinin-B (CCK-B) receptors, suggesting a role in neurological and gastrointestinal disorders. jst.go.jp The broad spectrum of biological activities associated with phenoxyacetic acids underscores their importance as a versatile platform for drug discovery. nih.gov

Identification of Key Knowledge Gaps and Unexplored Research Avenues

Despite the promising findings, significant knowledge gaps remain, particularly concerning the specific compound this compound. While the broader class of phenoxyacetic acid derivatives has been studied, dedicated research on this particular molecule is not extensively documented in publicly available literature. The precise biological targets and mechanisms of action of this compound are yet to be fully elucidated.

A crucial unexplored avenue is the comprehensive profiling of its pharmacological activity across a range of assays. Its potential as an FFA1 agonist, a COX-2 inhibitor, an antimycobacterial agent, or a CCK-B receptor antagonist, based on the activities of its chemical class, remains to be systematically investigated. Furthermore, structure-activity relationship (SAR) studies focusing on modifications of the acetyl and methoxy (B1213986) groups on the phenyl ring could reveal derivatives with enhanced potency and selectivity.

The metabolic fate and pharmacokinetic profile of this compound are also unknown. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential drug candidate. Moreover, the long-term effects and potential for off-target interactions have not been explored.

Perspectives on Future Preclinical Research and Development of Promising Lead Compounds

Future preclinical research should prioritize a systematic evaluation of this compound and its close analogs. A primary step would be to synthesize and screen a library of related compounds to establish a clear structure-activity relationship. This would involve in vitro assays to determine their potency and selectivity against various targets, such as FFA1, COX-1, and COX-2 enzymes.

Promising lead compounds identified from these initial screenings should then be advanced to more complex cellular and in vivo models. For instance, derivatives showing potent FFA1 agonism could be tested in animal models of diabetes to assess their impact on glucose homeostasis and insulin secretion. nih.gov Similarly, compounds with high COX-2 selectivity should be evaluated in animal models of inflammation and pain to determine their efficacy and gastrointestinal safety profile. mdpi.com

Comprehensive pharmacokinetic and toxicological studies will be paramount. These investigations will provide essential data on the drug-like properties of the lead compounds and their safety profiles, which are prerequisites for any potential clinical development.

Implications for Advanced Drug Discovery and Development

The study of this compound and its derivatives holds significant implications for the broader field of drug discovery. The versatility of the phenoxyacetic acid scaffold highlights the potential of privileged structures in medicinal chemistry – molecular frameworks that can interact with multiple, distinct biological targets. A deeper understanding of how subtle structural modifications on this scaffold influence biological activity can provide valuable insights for the rational design of new therapeutic agents.

The development of selective modulators of targets like FFA1 and COX-2 remains a key objective in drug discovery. The exploration of novel chemical entities, such as the derivatives of this compound, could lead to the identification of candidates with improved efficacy, selectivity, and safety profiles compared to existing treatments.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Acetyl-2-methoxyphenoxy)acetic acid, and how can functional group compatibility be ensured?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acetylation, ether formation, and carboxylation. Critical steps include:

- Acetylation : Introduce the acetyl group via electrophilic substitution using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Ether Coupling : Use Williamson ether synthesis with 4-hydroxy-2-methoxyacetophenone and chloroacetic acid derivatives in alkaline media (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Functional group compatibility requires protecting the acetyl group during etherification to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl proton at δ ~2.5 ppm, methoxy at δ ~3.8 ppm) and aromatic coupling patterns .

- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) and monitor degradation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. no observed effect) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Validate results using cell-based (e.g., NF-κB inhibition) and enzymatic (COX-2 inhibition) assays .

- Impurity Profiling : LC-MS to identify byproducts (e.g., deacetylated derivatives) that may interfere with activity .

- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to rule out false positives/negatives .

Q. What experimental designs are recommended to investigate the structure-activity relationship (SAR) of the methoxy and acetyl substituents?

- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing methoxy with ethoxy or removing acetyl) .

- Crystallography : X-ray diffraction (as in ) reveals substituent effects on molecular planarity and hydrogen-bonding networks, which correlate with solubility and target binding .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) to predict how substituent electronic properties (e.g., acetyl’s electron-withdrawing effect) influence interactions with biological targets .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for in vitro studies?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C suggests stability for most lab protocols) .

- pH-Solubility Profile : Use shake-flask method in buffers (pH 1–10) to optimize dissolution for cell culture media .

Q. What methodologies are suitable for studying its interactions with serum proteins or cellular receptors?

- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target receptors (e.g., PPAR-γ) .

- Fluorescence Quenching : Monitor tryptophan emission shifts in HSA upon compound binding to infer binding site localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.